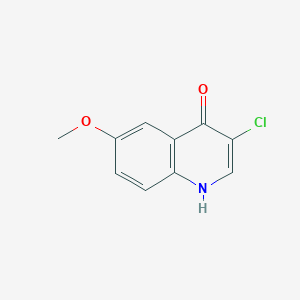

3-Chloro-6-methoxyquinolin-4-ol

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals. openmedicinalchemistryjournal.com In fact, a significant percentage of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. nih.govrsc.org Their prevalence is attributed to their ability to form hydrogen bonds with biological targets, such as enzymes and receptors, which is a crucial aspect of drug-receptor interactions. nih.govrsc.org These compounds are found in a vast array of biologically important molecules, including vitamins, alkaloids, and nucleic acids. openmedicinalchemistryjournal.comnih.gov The presence of the nitrogen atom in the ring structure imparts specific physicochemical properties that are often essential for biological activity. openmedicinalchemistryjournal.com

Historical Context of Quinoline (B57606) Derivatives in Scientific Discovery

The history of quinoline derivatives in science is rich and dates back to the 19th century. Quinoline itself was first isolated from coal tar in 1834. rsc.org A pivotal moment in the history of quinoline derivatives was the discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the cinchona tree. rsc.orgwisdomlib.orgekb.eg This discovery spurred extensive research into synthetic quinoline-based antimalarial drugs, leading to the development of compounds like chloroquine (B1663885) and primaquine (B1584692). rsc.org Over the years, the therapeutic applications of quinoline derivatives have expanded significantly beyond infectious diseases. nih.gov

General Overview of Pharmacological Potential of Quinoline Scaffolds

The versatility of the quinoline scaffold has led to the discovery of a wide spectrum of pharmacological activities. frontiersin.orgnih.govrsc.org Quinoline derivatives have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antitubercular agents. benthamdirect.comnih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for drug discovery programs. frontiersin.org Researchers have extensively explored the synthesis of quinoline hybrids, where the quinoline moiety is combined with other pharmacophores to create novel molecules with enhanced therapeutic properties. frontiersin.org This has led to the identification of promising lead compounds for a variety of diseases. ekb.eg

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNOZYLIMZPTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590603 | |

| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-72-0 | |

| Record name | 3-Chloro-6-methoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426842-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3 Chloro 6 Methoxyquinolin 4 Ol

The synthesis of 3-Chloro-6-methoxyquinolin-4-ol and related analogs often involves multi-step reaction sequences. A common strategy for constructing the quinoline (B57606) core is through cyclization reactions. For instance, a general approach could involve the reaction of an appropriately substituted aniline (B41778) with a β-ketoester or a similar three-carbon component.

A plausible synthetic route to a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), starts from 3,4-dimethoxyaniline. google.com This undergoes several steps including condensation and cyclization to form the 4-hydroxyquinoline (B1666331) intermediate, which is then chlorinated. google.com A similar strategy could be adapted for the synthesis of this compound, likely starting from 4-methoxyaniline. The formation of the 4-hydroxyquinoline core is a key step, followed by chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) to form 6-methoxy-2-methylquinolin-4-ol (B94542). researchgate.netatlantis-press.com This intermediate is then nitrated and subsequently chlorinated. researchgate.netatlantis-press.com

Chemical Reactivity and Transformations

The reactivity of 3-Chloro-6-methoxyquinolin-4-ol is dictated by the interplay of its functional groups. The hydroxyl group at the 4-position can undergo O-alkylation or be converted to a better leaving group for subsequent nucleophilic substitution reactions. The chlorine atom at the 3-position is also susceptible to nucleophilic displacement, although its reactivity might be influenced by the electronic effects of the other substituents. The quinoline (B57606) ring itself can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing groups.

Biological Activities and Pharmacological Effects

While specific biological data for 3-Chloro-6-methoxyquinolin-4-ol is not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological activities. For instance, the 4-aminoquinoline (B48711) scaffold is the basis for the antimalarial drug chloroquine (B1663885). The presence of a halogen at the 3-position and a methoxy (B1213986) group on the benzene (B151609) ring are common features in many biologically active quinoline (B57606) derivatives.

Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, related compounds have been synthesized and evaluated for their ability to inhibit specific enzymes or cellular processes. The core structure serves as a valuable starting point for the development of more potent and selective drug candidates.

Application in Medicinal Chemistry

The primary application of 3-Chloro-6-methoxyquinolin-4-ol in medicinal chemistry is as a key intermediate or building block for the synthesis of more complex molecules with desired biological activities. atlantis-press.com Its functional groups provide handles for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

For example, the chlorine atom can be displaced by various nucleophiles to introduce different side chains, which can significantly impact the compound's interaction with biological targets. The hydroxyl group can be modified to alter solubility and pharmacokinetic properties. This versatility makes this compound a valuable scaffold in the quest for new drugs. For instance, 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile and 4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid are more complex molecules that incorporate the chloro-methoxy-quinoline substructure and have been investigated in a pharmaceutical context. pharmaffiliates.combldpharm.com

Computational and Theoretical Studies on 3 Chloro 6 Methoxyquinolin 4 Ol and Its Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. mdpi.com This approach is crucial in computer-assisted drug design for predicting binding affinity and analyzing the interaction mode of potential drugs, thereby increasing research efficiency and reducing costs. mdpi.com

For quinoline (B57606) derivatives, these simulations are widely employed to explore their therapeutic potential against various diseases. Studies have shown that quinoline-based compounds can be designed as inhibitors for a range of biological targets. For instance, molecular docking has been used to evaluate quinoline derivatives as potential anticancer agents by targeting proteins like serine/threonine protein kinase and DNA gyrase. mdpi.comnih.gov In one study, a quinoline derivative showed a high binding energy of -18.8 kcal/mol with DNA gyrase, which was significantly better than the standard drug isoniazid (B1672263) (-14.6 kcal/mol), suggesting its potential as a template for new anti-tubercular drugs. nih.gov

Similarly, quinolone-based hydrazone derivatives have been evaluated as potential antidiabetic agents by docking them against key metabolic enzymes such as α-glucosidase, α-amylase, and aldose reductase. acs.org These studies help elucidate the molecular basis of enzyme inhibition and identify derivatives with favorable binding interactions that are comparable or superior to standard inhibitors. acs.org The versatility of the quinoline scaffold allows for diverse substitutions, which can be tailored to enhance binding affinity and selectivity for specific viral proteins or enzymes, aiding in the development of new antiviral agents. doi.org Molecular dynamics (MD) simulations are often performed after docking to assess the stability of the ligand-protein complex over time, providing further insight into the structural flexibility and binding stability. doi.orgmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are used to optimize molecular geometries, calculate vibrational frequencies, and analyze the electronic structure, which dictates the molecule's reactivity and spectroscopic behavior. researchgate.netdergipark.org.tr

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a key parameter; a small energy gap suggests high chemical reactivity and low kinetic stability. acs.org

| Parameter | Description | Significance in Quinoline Derivatives |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level influences the molecule's role as a nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level influences the molecule's role as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity, lower stability, and greater polarizability, which can be linked to enhanced biological activity. acs.org |

Electronic Structure Determination

The determination of the electronic structure involves calculating how electrons are distributed within a molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attacks. researchgate.net For quinoline derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular structure and calculate electronic properties. researchgate.netdergipark.org.tr

These calculations can confirm molecular geometries and analyze charge delocalization through Natural Bond Orbital (NBO) analysis, which provides insights into the stability of the molecule. researchgate.net Studies on compounds like 6-chloroquinoline (B1265530) have shown that substitutions significantly alter the reactive nature of the quinoline moiety. dergipark.org.tr This detailed electronic information is fundamental for understanding structure-activity relationships and designing molecules with specific electronic characteristics for targeted interactions.

Prediction of Physicochemical Properties (e.g., TPSA, LogP)

Physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical determinants of a molecule's pharmacokinetic behavior, including its absorption and distribution. In silico tools are routinely used to predict these properties early in the drug discovery process.

A well-known guideline in medicinal chemistry is the "3/75 rule," which suggests that compounds with a calculated LogP (ClogP) of less than 3 and a TPSA of more than 75 Ų are less likely to exhibit toxicity. nih.gov Analysis of large compound datasets has shown that nonlipophilic compounds are significantly more likely to be "clean" in terms of toxicological outcomes. nih.gov

For quinoline derivatives, these predictions are essential for optimizing their drug-like properties. For example, computational tools can predict these values for various derivatives to guide synthetic efforts toward compounds with a more favorable balance of solubility and permeability.

| Property | Predicted Value (for related structures) | Significance |

| Molecular Weight | 193.63 g/mol (for 4-Chloro-6-methoxyquinoline) nih.gov | Influences diffusion and transport across membranes. |

| XLogP3-AA / ClogP | 2.8 (for 4-Chloro-6-methoxyquinoline) nih.gov | A measure of lipophilicity; affects absorption, distribution, and toxicity. Values < 3 are often preferred. nih.gov |

| TPSA | 22.1 Ų (for 4-Chloro-6-methoxyquinoline) nih.gov | Represents the polar surface area; correlates with hydrogen bonding potential and permeability. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital for weeding out candidates that are likely to fail in later stages of drug development due to poor ADME profiles. researchgate.net

Key ADME parameters predicted for quinoline derivatives include aqueous solubility, blood-brain barrier penetration, plasma protein binding (PPB), and permeability through models like Caco-2 and MDCK cells. nih.govresearchgate.net For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives involved comprehensive in silico ADME and toxicity predictions to assess their potential as inhibitors. nih.gov These analyses help ensure that a potential drug candidate possesses good solubility and membrane permeability, allowing it to efficiently reach its target site. nih.gov

| ADME Parameter | Description | Typical Predicted Range for Drug-like Compounds |

| Aqueous Solubility (LogS) | Predicts how well a compound dissolves in water. | -5.0 to -3.0 (for good solubility) nih.gov |

| MDCK Permeability | Predicts permeability through Madin-Darby canine kidney cells, a model for the blood-brain barrier. | < 25 (low), > 500 (high) |

| Plasma Protein Binding (PPB) | The degree to which a compound binds to proteins in the blood. | < 90% is often desirable to ensure sufficient free drug concentration. researchgate.net |

| Human Intestinal Absorption | Predicts the percentage of the drug absorbed from the gut. | High absorption is generally preferred for orally administered drugs. |

Crystal Structure Analysis of Quinoline Derivatives and Intermolecular Interactions

These interactions, though non-covalent, are fundamental to the physical properties of the material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.gov Studies on various quinoline derivatives have identified several key types of interactions:

Hydrogen Bonds: Classical and non-classical hydrogen bonds, such as C—H···O and C—H···N, are frequently observed and play a significant role in stabilizing the crystal structure. nih.govnih.gov

π-π Stacking: Interactions between the aromatic rings of the quinoline systems are common, influencing the packing arrangement.

Halogen Bonds: The presence of chlorine atoms can lead to specific halogen-related interactions.

Analysis of fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions and quantifies their relative contributions. For example, in one tosylquinoline derivative, H···O/O···H contacts contributed to about 20% of the Hirshfeld surface area, while H···H contacts were the most significant at over 50%. nih.gov The energies of these interactions can also be calculated, providing a quantitative measure of their strength. nih.gov

| Interaction Type | Description | Contribution to Hirshfeld Surface (Example) nih.gov |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | ~54.3% |

| H···O/O···H Contacts | Hydrogen bonds or short contacts involving oxygen and hydrogen. | ~20% |

| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms. | ~17% |

Applications and Future Directions in Medicinal Chemistry

3-Chloro-6-methoxyquinolin-4-ol as a Synthetic Building Block

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules for both the pharmaceutical and agrochemical industries. The quinolin-4-ol core, combined with reactive chloro and methoxy (B1213986) functional groups, provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

Pharmaceutical Intermediates

The quinolin-4-ol moiety is a key structural component in various pharmaceutical agents. While direct synthetic applications of this compound are proprietary or less documented in public literature, the utility of closely related analogues highlights its potential. For instance, the related compound 4-hydroxy-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of modern anticancer drugs such as cabozantinib (B823) and tivozanib. scinito.ai This demonstrates the value of the 4-hydroxyquinoline (B1666331) scaffold in building complex molecules targeted at critical biological pathways. The presence of the chloro group at the 3-position and a methoxy group at the 6-position on this compound offers chemists specific handles for further chemical elaboration to create novel drug candidates.

Agrochemical Intermediates

In the agricultural sector, there is a continuous demand for new and effective pesticides to manage crop diseases and pests. ingentaconnect.combenthamdirect.com Quinoline (B57606) derivatives have emerged as a promising class of compounds in the development of new agrochemicals, particularly fungicides. nih.govresearchgate.net Research has shown that various quinoline derivatives exhibit potent fungicidal activity against a range of plant pathogens. acs.orgacs.org For example, chlorinated quinolines have demonstrated activity against organisms like Fusarium oxysporum. researchgate.net The core structure of this compound is an ideal starting point for creating libraries of new potential agrochemicals. The quinoline nucleus itself is a recognized pharmacophore in this field, and modifications can lead to compounds with enhanced efficacy and desired environmental profiles. researchgate.netnih.gov The development of fungicides like quinofumelin, which features a quinoline structure, underscores the importance of this scaffold in creating innovative solutions for crop protection. jst.go.jp

Potential as Lead Compounds for Drug Discovery

A "lead compound" is a chemical starting point for the development of a new drug, possessing some desirable biological activity but requiring optimization. researchgate.net The quinoline scaffold is often described as a "privileged structure" in medicinal chemistry because it appears frequently in bioactive compounds and can bind to a variety of biological targets. researchgate.net

The specific functional groups on this compound—the chloro and methoxy groups—are known to significantly influence a molecule's interaction with protein binding pockets and its metabolic properties. researchgate.net These groups can affect binding affinity, selectivity, and pharmacokinetic parameters, making their inclusion a strategic choice in drug design. The process of lead discovery often involves screening libraries of compounds, and molecules like this compound, with its decorated quinoline core, represent promising candidates for identifying new therapeutic leads. nih.gov

Strategies for Overcoming Drug Resistance in Pathogens with Quinoline Scaffolds

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new drugs that can bypass existing resistance mechanisms. ingentaconnect.com The quinoline scaffold has been a focus of research in this area due to the historical success of quinoline-based drugs like chloroquine (B1663885). researchgate.net

Several strategies involving the quinoline framework are being employed to combat resistance:

Structural Modification and Hybridization : Researchers modify the quinoline nucleus by adding different functional groups or fusing it with other biologically active molecules. This can create hybrid compounds with novel mechanisms of action or the ability to evade bacterial efflux pumps, a common cause of resistance.

Targeting Different Enzymes : Quinoline derivatives can be designed to inhibit a wide range of microbial enzymes essential for replication and survival. ingentaconnect.com By exploring new enzymatic targets, scientists can develop drugs that are effective against pathogens resistant to current treatments.

Circumventing Existing Resistance : Modifications at specific positions on the quinoline ring can overcome established resistance to older drugs. For example, new quinoline-based antimalarials are being developed to be effective against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net

The inherent versatility of the quinoline scaffold allows for the rational design of new agents aimed at overcoming the challenge of drug-resistant bacteria, fungi, parasites, and viruses. ingentaconnect.com

Emerging Therapeutic Areas for Quinoline-Based Agents

Beyond their established roles, quinoline derivatives are being investigated for a wide range of new therapeutic applications. The adaptability of the quinoline scaffold allows it to be tailored for various biological targets, leading to its exploration in many fields of medicine and beyond.

Recent research highlights the potential of quinoline-based compounds in several emerging areas, as detailed in the table below.

Table 1: Emerging Applications of Quinoline-Based Agents

| Therapeutic/Application Area | Research Findings and Potential | Citations |

| Anticancer | Quinoline derivatives are being developed as inhibitors of critical pathways in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. | |

| Antiviral | The quinoline core is being used to design agents against various viruses, including emerging threats. For instance, some quinoline carboxylic acids have shown potential in blocking the entry of SARS-CoV-2 into cells. | |

| Antitubercular | New quinoline-based hybrids are showing promise against Mycobacterium tuberculosis, including drug-resistant strains. | acs.org |

| Antileishmanial | The scaffold is being functionalized to create compounds with activity against Leishmania parasites, the causative agents of leishmaniasis. | researchgate.net |

| Neurodegenerative Diseases | Certain quinoline derivatives are being explored as inhibitors of enzymes like acetylcholinesterase, which is a target in the management of Alzheimer's disease. | researchgate.net |

| Agricultural Applications | Beyond their use as intermediates, quinoline derivatives are being developed directly as next-generation pesticides, herbicides, and plant growth regulators due to their diverse biological activities. | researchgate.netnih.gov |

This expansion into new areas demonstrates the remarkable versatility of the quinoline scaffold as a platform for discovering new bioactive agents to address a wide spectrum of human diseases and agricultural needs. benthamdirect.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-methoxyquinolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves cyclization of substituted aniline precursors with chloroacetyl chloride under basic conditions, followed by methoxylation at the 6-position. Key parameters include temperature control (70–90°C for cyclization) and stoichiometric ratios of chlorinating agents. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Parallel optimization studies using Design of Experiments (DoE) can identify yield-maximizing conditions .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Compare H/C NMR shifts with computed spectra (DFT/B3LYP/6-31G* level) to confirm substituent positions.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/chloroform). Refine structures using SHELXL (anisotropic displacement parameters, twin refinement if needed) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

Q. What analytical techniques are essential for characterizing physicochemical properties?

- Methodological Answer :

- Thermal Stability : TGA/DSC to determine decomposition temperature and melting point.

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy.

- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase).

Reference solvent polarity indexes to rationalize solubility trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Systematically test solubility in diverse solvents (e.g., DMF, THF, ethanol) under controlled humidity/temperature. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational solubility predictors (e.g., COSMO-RS). For discrepancies, conduct powder X-ray diffraction (PXRD) to rule out polymorphic transitions .

Table 1 : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25.3 ± 1.2 | High polarity |

| Methanol | 8.7 ± 0.5 | Moderate aggregation |

| Chloroform | 1.2 ± 0.1 | Low solubility |

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the 4-hydroxy or 3-chloro positions (e.g., alkylation, halogen swapping).

- In Vitro Assays : Test antimicrobial or kinase inhibition activity using dose-response curves (IC determination).

- Molecular Docking : Map interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .

Q. How can computational modeling address challenges in crystallographic refinement of this compound?

- Methodological Answer : For disordered structures or twinning:

- Use OLEX2 for real-space refinement and electron density map analysis.

- Apply TWINLAW in SHELXL to model twinning operators.

- Validate hydrogen bonding networks with Hirshfeld surface analysis (CrystalExplorer) .

Q. What experimental designs mitigate side reactions during functionalization of the quinoline core?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the 4-hydroxy group with TBSCl to prevent oxidation during methoxylation.

- Catalytic Systems : Use Pd(OAc)/Xantphos for selective cross-coupling at the 8-position.

- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and adjust reaction time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Variability : Compare protocols (e.g., cell lines, incubation times). Standardize using OECD guidelines.

- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C).

- Meta-Analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.